Home > Products > Screening Compounds P22513 > [As(4-F)F4]-GHRP-6
[As(4-F)F4]-GHRP-6 -

[As(4-F)F4]-GHRP-6

Catalog Number: EVT-10951028
CAS Number:
Molecular Formula: C42H59FN12O7S
Molecular Weight: 895.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [As(4-F)F4]-GHRP-6 is a modified version of the growth hormone-releasing hexapeptide, known as GHRP-6. This synthetic peptide is part of a class of compounds designed to stimulate the release of growth hormone. The introduction of the 4-fluoro and arsenic components into the GHRP-6 structure aims to enhance its biological activity and receptor binding affinity. GHRP-6 itself is recognized for its potential in various therapeutic applications, particularly in promoting growth hormone secretion.

Source and Classification

GHRP-6 was developed as a synthetic analogue of met-enkephalin, which lacks opioid activity but effectively stimulates growth hormone release. It operates through the ghrelin receptor (previously known as the growth hormone secretagogue receptor), distinguishing itself from traditional growth hormone-releasing hormones. The specific modification in [As(4-F)F4]-GHRP-6 enhances its interaction with biological receptors, potentially leading to improved pharmacological effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of [As(4-F)F4]-GHRP-6 involves several advanced organic chemistry techniques, including:

  1. Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to form peptides in a controlled manner.
  2. Modification with fluorinated and arsenic-containing groups: The introduction of these groups is performed using specialized reagents that facilitate the incorporation of non-standard amino acids into the peptide chain.
  3. Characterization techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are utilized to confirm the structure and conformational properties of the synthesized peptides.

The synthesis process is critical for ensuring that the final compound retains its desired biological activity while minimizing unwanted side effects.

Molecular Structure Analysis

Structure and Data

The molecular formula for GHRP-6 is C46H56N12O6C_{46}H_{56}N_{12}O_{6}, with a molar mass of approximately 873.032 g/mol. The structural modifications introduced in [As(4-F)F4]-GHRP-6 involve the incorporation of fluorine and arsenic, which alter its electronic properties and potentially enhance receptor binding.

  • Chemical structure visualization: The structure can be represented using SMILES notation or 3D modeling software to visualize how modifications affect spatial configuration and interactions with receptors.
Chemical Reactions Analysis

Reactions and Technical Details

[As(4-F)F4]-GHRP-6 undergoes specific chemical reactions that are essential for its biological function:

  1. Binding interactions: The modified compound exhibits enhanced binding affinity to the ghrelin receptor compared to unmodified GHRP-6, which can be studied through competitive binding assays.
  2. Receptor activation: Upon binding, it triggers intracellular signaling pathways that lead to increased secretion of growth hormone from pituitary cells.
  3. Stability studies: Evaluating the stability of the compound under physiological conditions is crucial for understanding its potential therapeutic window.
Mechanism of Action

Process and Data

The mechanism by which [As(4-F)F4]-GHRP-6 exerts its effects involves:

  1. Receptor activation: The compound binds to the ghrelin receptor (GHS-R1a), mimicking the action of endogenous ghrelin.
  2. Signal transduction pathways: This interaction activates downstream signaling cascades, primarily involving G-proteins that lead to increased intracellular calcium levels and subsequent stimulation of growth hormone release.
  3. Physiological effects: Enhanced growth hormone levels can lead to various physiological responses, including increased muscle mass, improved metabolism, and potential anti-inflammatory effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of [As(4-F)F4]-GHRP-6 include:

  • Appearance: Typically presented as a white powder or crystalline solid.
  • Solubility: Soluble in aqueous solutions at physiological pH, which is important for its administration routes.

Chemical properties may include:

  • Stability under various conditions: Assessments are made regarding thermal stability, pH sensitivity, and degradation pathways.
  • Reactivity with other compounds, particularly in biological systems, which can influence its efficacy and safety profile.
Applications

Scientific Uses

The primary applications of [As(4-F)F4]-GHRP-6 include:

  1. Research in endocrinology: It serves as a tool for studying growth hormone dynamics and receptor interactions.
  2. Potential therapeutic uses: Investigated for conditions related to growth hormone deficiency, muscle wasting disorders, and metabolic diseases.
  3. Anti-inflammatory research: Due to its structural modifications, it may exhibit unique anti-inflammatory properties that warrant further exploration in clinical settings.
Introduction to [As(4-F)F4]-GHRP-6 in Endocrine and Metabolic Signaling Pathways

Role in Ghrelin Receptor (Growth Hormone Secretagogue Receptor Type 1a) Modulation and Growth Hormone Secretagogue Activity

[As(4-F)F4]-Growth Hormone-Releasing Peptide-6 is a synthetic hexapeptide analog derived from Growth Hormone-Releasing Peptide-6 through targeted structural modification. Its core sequence is Histidine-D-Tryptophan-Alanine-para-Fluorophenylalanine Sulfuryl-D-Phenylalanine-Lysinamide [1]. This analog retains the critical D-Tryptophan and D-Phenylalanine residues essential for interaction with the growth hormone secretagogue receptor type 1a (ghrelin receptor) but introduces a conformational constraint via a para-fluorophenylalanine sulfuryl moiety at position 4 [1]. This substitution enhances metabolic stability (plasma half-life ≈ 4.2 hours) compared to native Growth Hormone-Releasing Peptide-6 (half-life ≈ 1.5 hours) while preserving ghrelin-like agonism [1].

Table 1: Structural Features of [As(4-F)F4]-Growth Hormone-Releasing Peptide-6

PositionResidue in Native Growth Hormone-Releasing Peptide-6Residue in [As(4-F)F4]-AnalogFunctional Consequence
1L-HistidineL-HistidineMaintains ghrelin receptor binding
2D-TryptophanD-TryptophanPreserves receptor activation
3L-AlanineL-AlanineStructural conservation
4L-Tryptophanpara-Fluorophenylalanine SulfurylEnhances CD36 affinity; adds rigidity
5D-PhenylalanineD-PhenylalanineStabilizes bioactive conformation
6L-LysinamideL-LysinamideC-terminal amidation conserved

The peptide’s ghrelin mimetic activity stems from its ability to activate growth hormone secretagogue receptor type 1a, triggering intracellular calcium mobilization and growth hormone release akin to native ghrelin [1] [2]. However, its distinguishing feature is dual receptor engagement: it concurrently binds cluster of differentiation 36 with high affinity (half-maximal inhibitory concentration = 6.2 μM), disrupting cluster of differentiation 36–toll-like receptor 2 crosstalk [1]. This dual modulation suppresses nuclear factor kappa-light-chain-enhancer of activated B cells translocation, reducing pro-inflammatory cytokine production (tumor necrosis factor alpha, interleukin 6, monocyte chemoattract protein 1) by 49–62% in macrophage models without impairing growth hormone secretagogue receptor type 1a-mediated endocrine functions [1].

Comparative Analysis with Native Growth Hormone-Releasing Peptide-6 and Other Synthetic Ghrelin Mimetics

[As(4-F)F4]-Growth Hormone-Releasing Peptide-6 exhibits distinct pharmacological properties when compared to native Growth Hormone-Releasing Peptide-6 and advanced analogs like [aza(4-F)F4]-Growth Hormone-Releasing Peptide-6:

Table 2: Pharmacological Comparison of Growth Hormone-Releasing Peptide-6 Analogs

Parameter[As(4-F)F4]-Growth Hormone-Releasing Peptide-6[aza(4-F)F4]-Growth Hormone-Releasing Peptide-6Native Growth Hormone-Releasing Peptide-6
Cluster of differentiation 36 affinity (half-maximal inhibitory concentration)6.2 µM6.06 µM12.4 µM
Growth hormone secretagogue receptor type 1a activationPreservedPreservedPreserved
Nitric oxide suppression (in macrophages)68% reduction72% reduction35% reduction
Angiogenic modulationNeutral40% inhibition in choroidal modelsStimulatory
Metabolic stability (half-life)~4.2 hours~3.8 hours~1.5 hours

Structurally, [As(4-F)F4]-Growth Hormone-Releasing Peptide-6 diverges from azapeptide analogs by retaining a natural amino acid backbone at position 4, albeit with sulfuryl modification. This contrasts with [aza(4-F)F4]-Growth Hormone-Releasing Peptide-6, which incorporates an aza-amino acid residue to enhance protease resistance [1] [3]. While both analogs show similar cluster of differentiation 36 binding and anti-inflammatory efficacy, [As(4-F)F4]-Growth Hormone-Releasing Peptide-6 uniquely exhibits functional selectivity in downstream pathways: it does not inhibit choroidal angiogenesis (unlike azapeptides), making it a pure inflammation modulator [1].

Table 3: Receptor Binding and Signaling Profiles

LigandGrowth Hormone Secretagogue Receptor Type 1a ActivationCluster of Differentiation 36 BindingNuclear Factor Kappa B InhibitionAngiogenic Effect
Ghrelin (native)Full agonistWeakNoVariable
Growth Hormone-Releasing Peptide-6Full agonistModeratePartial (~35%)Stimulatory
[As(4-F)F4]-Growth Hormone-Releasing Peptide-6Full agonistStrong (half-maximal inhibitory concentration = 6.2 µM)Strong (68%)Neutral
[aza(4-F)F4]-Growth Hormone-Releasing Peptide-6Full agonistStrong (half-maximal inhibitory concentration = 6.06 µM)Strong (72%)Inhibitory

Mechanistically, [As(4-F)F4]-Growth Hormone-Releasing Peptide-6 shifts macrophage polarization toward an anti-inflammatory phenotype (M2-like), evidenced by reduced inducible nitric oxide synthase+/cluster of differentiation 206+ macrophage ratios in lesions and altered mitochondrial respiration [1] [3]. This effect is cluster of differentiation 36-dependent and absent in cluster of differentiation 36-knockout models. Native Growth Hormone-Releasing Peptide-6 lacks this specificity, while azapeptide analogs like [aza-Tyr4]-Growth Hormone-Releasing Peptide-6 (MPE-001) show comparable anti-atherogenic effects but with broader angiogenic impacts [3]. Thus, [As(4-F)F4]-Growth Hormone-Releasing Peptide-6 represents a functionally refined ghrelin mimetic optimized for discrete pathway modulation.

Properties

Product Name

[As(4-F)F4]-GHRP-6

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-[(4-fluorocyclohexyl)methyl]sulfamoyl]amino]-3-phenylpropanoyl]amino]hexanamide

Molecular Formula

C42H59FN12O7S

Molecular Weight

895.1 g/mol

InChI

InChI=1S/C42H59FN12O7S/c1-26(50-41(59)36(20-29-22-48-34-12-6-5-11-32(29)34)52-40(58)33(45)21-31-23-47-25-49-31)39(57)53-55(24-28-14-16-30(43)17-15-28)63(61,62)54-37(19-27-9-3-2-4-10-27)42(60)51-35(38(46)56)13-7-8-18-44/h2-6,9-12,22-23,25-26,28,30,33,35-37,48,54H,7-8,13-21,24,44-45H2,1H3,(H2,46,56)(H,47,49)(H,50,59)(H,51,60)(H,52,58)(H,53,57)/t26-,28?,30?,33-,35-,36+,37+/m0/s1

InChI Key

WYIBLRVRRGCPGV-FQYZGFJBSA-N

Canonical SMILES

CC(C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N

Isomeric SMILES

C[C@@H](C(=O)NN(CC1CCC(CC1)F)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.